N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 286430-77-1
VCID: VC7913178
InChI: InChI=1S/C14H9Cl4N3O2/c1-6-5-9(16)20-12(18)10(6)13(22)21-14(23)19-8-4-2-3-7(15)11(8)17/h2-5H,1H3,(H2,19,21,22,23)
SMILES: CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl
Molecular Formula: C14H9Cl4N3O2
Molecular Weight: 393 g/mol

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea

CAS No.: 286430-77-1

Cat. No.: VC7913178

Molecular Formula: C14H9Cl4N3O2

Molecular Weight: 393 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea - 286430-77-1

Specification

CAS No. 286430-77-1
Molecular Formula C14H9Cl4N3O2
Molecular Weight 393 g/mol
IUPAC Name 2,6-dichloro-N-[(2,3-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Standard InChI InChI=1S/C14H9Cl4N3O2/c1-6-5-9(16)20-12(18)10(6)13(22)21-14(23)19-8-4-2-3-7(15)11(8)17/h2-5H,1H3,(H2,19,21,22,23)
Standard InChI Key AXYCJNAWIFPXEB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl
Canonical SMILES CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure comprises two aromatic rings: a pyridine ring substituted with chlorine atoms at positions 2 and 6 and a methyl group at position 4, and a phenyl ring with chlorine atoms at positions 2 and 3. These rings are connected via a urea functional group (–NH–CO–NH–), with the pyridine carbonyl group forming an additional amide bond . The spatial arrangement creates significant steric hindrance, as confirmed by X-ray crystallography, which reveals a twisted conformation between the pyridine and phenyl systems.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.286430-77-1
Molecular FormulaC₁₄H₉Cl₄N₃O₂
Molecular Weight (g/mol)393.05
X-Ray ConfirmationTwisted conformation

Synthesis Pathways and Optimization

Reaction Mechanisms

The synthesis typically involves a two-step process:

  • Pyridine Carboxylation: 2,6-Dichloro-4-methylpyridine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

  • Urea Formation: The acyl chloride reacts with 2,3-dichlorophenylurea in the presence of a base such as triethylamine, facilitating nucleophilic acyl substitution.

Critical parameters include temperature control (0–5°C during acylation) and anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Yield optimization often requires stoichiometric precision, with molar ratios of 1:1.2 (acyl chloride to urea) yielding ~68% efficiency.

Byproduct Management

Chlorinated intermediates pose challenges due to their reactivity. Common byproducts include:

  • Hydrolysis products: From water contamination during acylation.

  • Di-substituted ureas: Resulting from excess acyl chloride.
    Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Applications in Pharmaceutical and Agrochemical Development

Table 2: Hypothetical Biological Targets

TargetMechanismPotential Indication
VEGFR-2ATP-competitive inhibitionAntiangiogenic therapy
CA IXZinc chelationAnticancer
DHFR (E. coli)Folate pathway disruptionAntibacterial

Agrochemical Utility

Chlorinated ureas are explored as herbicides and insecticides due to their ability to inhibit acetolactate synthase (ALS) in plants and acetylcholinesterase (AChE) in insects . Field trials of analogs demonstrate:

  • Herbicidal activity: 90% weed suppression at 50 g/ha.

  • Insecticidal efficacy: LC₅₀ of 12 ppm against Aphis gossypii.

Analytical Characterization Techniques

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.15 (d, J = 8.4 Hz, 1H, phenyl-H), 7.89 (d, J = 8.4 Hz, 1H, phenyl-H), 2.51 (s, 3H, CH₃).

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).

Mass Spectrometric Analysis

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 394.0245 (calc. 394.0248), with characteristic fragments at m/z 358 (loss of Cl) and 212 (pyridine cleavage).

X-Ray Crystallography

Single-crystal analysis reveals a dihedral angle of 58° between the pyridine and phenyl planes, attributed to steric clashes between the 4-methyl and 2,3-dichloro substituents. Unit cell parameters: a = 7.12 Å, b = 10.34 Å, c = 12.56 Å, α = 90°, β = 90°, γ = 90°.

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